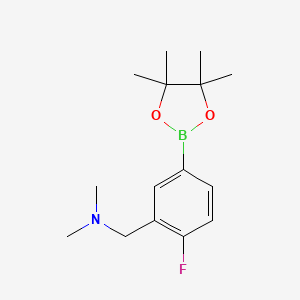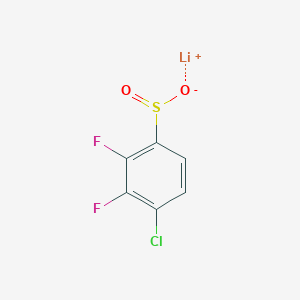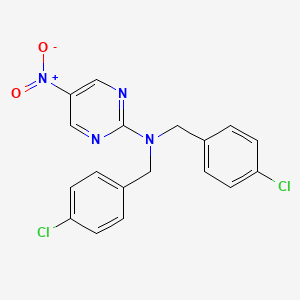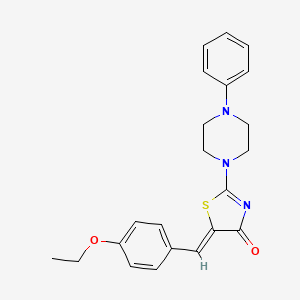
3-(Dimethylaminomethyl)-4-fluorophenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Dimethylaminomethyl)-4-fluorophenylboronic acid pinacol ester” is a boronic acid derivative. Boronic acids are widely used in organic synthesis, pharmaceutical research, and other fields . They are valuable in constructing complex structures of target molecules . This specific compound, being a boronic acid ester, is likely to have similar applications .
Chemical Reactions Analysis
Boronic acid esters, including “this compound”, are known to participate in various chemical reactions. One notable reaction is the Diels-Alder reaction, which involves the reaction of a diene with a dienophile . This reaction is often used in the synthesis of complex organic compounds .
Scientific Research Applications
Synthesis and Chemical Reactions
- Vinylation of Nitrones: Vinylboronic esters, including compounds like 3-(dimethylaminomethyl)-4-fluorophenylboronic acid pinacol ester, are used in the nucleophilic addition to nitrones, producing N-allylic hydroxylamines. This reaction, promoted by dimethylzinc, offers excellent yields (Pandya et al., 2003).
- Preparation of Alkenylboronic Esters: Alkenylboronic esters can be synthesized through a process that involves the use of 1,3,2-dioxaborolanes, similar to the structure of the discussed compound. This process is efficient and environmentally benign, highlighting the utility of such boronic esters in organic synthesis (Shirakawa et al., 2004).
Applications in Analytical Chemistry
- Fluoride Ion Sensing: Organoboron compounds, such as this compound, are explored for their potential as Lewis acid receptors of fluoride ions in analytical applications. This involves the study of membrane electrodes and NMR analysis for fluoride detection (Jańczyk et al., 2012).
Organometallic Chemistry
- Synthesis of Alkene Diboronic Esters: The triborylmethide ions react with ketones to form alkene-1,1-diboronic esters, highlighting a potential area of application for similar boronic esters in the synthesis of organometallic compounds (Matteson & Tripathy, 1974).
Polymer Science
- Sugar-Responsive Polymers: Boronic acid pinacol esters are utilized in the creation of pH- and sugar-responsive block copolymers, demonstrating their potential in the development of smart materials and responsive polymer systems (Cambre et al., 2012).
Material Science
- Phosphorescence Properties: Arylboronic esters exhibit unexpected phosphorescent properties at room temperature. This serendipitous discovery opens up new possibilities in the field of materials science for the development of phosphorescent materials without heavy atoms (Shoji et al., 2017).
Environmental Impact
- Hydrolysis at Physiological pH: The susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH is a crucial factor in their stability and potential environmental impact, especially when considering pharmacological applications (Achilli et al., 2013).
Safety and Hazards
Mechanism of Action
Mode of Action
The compound undergoes a transformation known as the Sandmeyer-type reaction . This reaction involves the conversion of the amino group of aniline derivatives to the boronate group . The reaction between arylamines and tert-butyl nitrite (tBuONO), an efficient diazotization, reacts with B2pin2 to afford pinacol arylboronates under open air . This transformation is carried out under metal-free conditions and has good tolerance to various functional groups .
Biochemical Pathways
Boronic esters are known to be involved in various biochemical reactions, including the suzuki-miyaura cross-coupling reaction . This reaction is used to construct complex structures of target molecules .
Result of Action
The transformation of the compound can lead to the formation of new c–c, c–o, c–n, c–x, or c–h bonds at stereogenic centres .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, the compound’s transformation is carried out under mild reaction conditions .
Properties
IUPAC Name |
1-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BFNO2/c1-14(2)15(3,4)20-16(19-14)12-7-8-13(17)11(9-12)10-18(5)6/h7-9H,10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMXVAZMTHHVCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-Methoxy-4-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2362532.png)
![2-chloro-6-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2362533.png)
![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-phenylacetamide](/img/structure/B2362534.png)
![methyl 4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]benzoate](/img/structure/B2362535.png)

![N-[benzotriazol-1-yl(phenyl)methyl]-N-methylformamide](/img/structure/B2362539.png)
![3-{[2-(4-Methoxyphenyl)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-3-yl]oxy}benzonitrile](/img/structure/B2362546.png)



![2,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2362552.png)

![6-[[11-Carboxy-9,10-dihydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B2362554.png)

